N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide
Description
This compound features a benzo[b]thiophene carboxamide core linked to a cyclopentylmethyl group substituted with a 5-(1-hydroxyethyl)thiophen-2-yl moiety. The cyclopentyl ring adds steric bulk, which may influence conformational flexibility and molecular packing .
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S2/c1-14(23)16-8-9-19(26-16)21(10-4-5-11-21)13-22-20(24)18-12-15-6-2-3-7-17(15)25-18/h2-3,6-9,12,14,23H,4-5,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBIBTREVKCYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and benzo[b]thiophene intermediates. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Similar compounds within the sulfonamide family have demonstrated antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi. Research indicates that derivatives with thiophene structures are often explored for their potential as effective antimicrobial agents.
- Cancer Research :
-
Neurological Disorders :
- Investigations into the compound's effects on neuroprotective pathways suggest potential applications in treating neurodegenerative diseases. Compounds that modulate NMDA receptor activity are particularly relevant, as they may help mitigate excitotoxicity associated with conditions like Alzheimer's disease .
Pharmacological Insights
- Selective Receptor Modulation :
- Inflammation and Immune Response :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
- Substituent Effects : The hydroxyethyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or halogens (e.g., chlorine in ), which may alter electronic properties and solubility .
- Steric and Conformational Influence : The cyclopentylmethyl group introduces rigidity, whereas linear linkers (e.g., pentane in ) or smaller substituents (e.g., ethyl in ) allow greater flexibility .
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[b]thiophene core, a cyclopentyl group, and a thiophen-2-yl moiety. Its molecular formula is , with a molecular weight of approximately 351.5 g/mol. The chemical structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzo[b]thiophene derivatives have been tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against dormant mycobacteria .
Neuroprotective Effects
In studies assessing neuroprotective effects, compounds within the same structural class demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the brain. The IC50 values for AChE inhibition ranged from 20,840 to 121,690 µM·L−1, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer’s .
Antioxidant Activity
Antioxidant properties have also been explored through DPPH radical scavenging assays. Compounds similar to this compound exhibited varying degrees of antioxidant activity, indicating their potential role in combating oxidative stress .
The proposed mechanisms of action for this compound involve its interaction with specific molecular targets such as enzymes and receptors. Molecular docking studies have suggested that the compound may bind to active sites on AChE and other relevant enzymes, modulating their activity effectively .
In Vitro Studies
In vitro studies have shown that various derivatives of benzo[b]thiophene exhibit low cytotoxicity while maintaining high selectivity against targeted pathogens. For example, one study found that certain derivatives had no cytotoxic effects at their respective IC50 concentrations when tested on SH-SY5Y neuroblastoma cells .
Comparative Efficacy
When compared to standard antitubercular drugs such as rifampicin and isoniazid, some benzo[b]thiophene derivatives showed superior efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, reinforcing the potential of this compound class in treating resistant infections .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide, and what challenges arise in optimizing yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopentane ring functionalization, thiophene coupling, and carboxamide formation. Key steps include:
- Cyclopentyl Intermediate Synthesis : Cyclopentane derivatives are functionalized via nucleophilic substitution or cyclization reactions, often requiring anhydrous conditions and catalysts like palladium for cross-coupling .
- Thiophene Ring Attachment : Suzuki-Miyaura or Stille couplings are employed to link thiophene moieties, with solvent choice (e.g., DMF or THF) and temperature (60–100°C) critical for regioselectivity .
- Carboxamide Formation : Amidation reactions using EDCI/HOBt or carbodiimide reagents require precise stoichiometry to avoid byproducts .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the cyclopentyl and thiophene groups, with DEPT-135 used to distinguish CH and CH signals in the hydroxyethyl moiety .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNOS) and detects isotopic patterns for sulfur atoms .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (1650–1700 cm) and hydroxyl groups (broad ~3200 cm) .
- X-ray Crystallography : Resolves conformational flexibility of the cyclopentyl-thiophene linkage, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity across studies often arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains require standardization using CLSI guidelines .
- Solubility Effects : Poor aqueous solubility may lead to false negatives; use DMSO/cosolvent systems with concentrations <1% to avoid cytotoxicity artifacts .
- Metabolic Instability : Hepatic microsome assays or LC-MS/MS stability studies identify rapid degradation pathways (e.g., esterase-mediated hydrolysis) .
Q. What in silico and experimental approaches are recommended for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like cyclooxygenase-2 (COX-2) or kinases, guided by the thiophene-carboxamide pharmacophore .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for hypothesized targets .
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
- Data Integration : Combine docking scores with transcriptomic profiling (RNA-seq) to identify downstream pathways affected .
Q. How does the hydroxyethyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Hydrogen-Bonding Capacity : The hydroxyethyl group enhances solubility but may reduce blood-brain barrier permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .
- Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) metabolism studies reveal oxidation of the hydroxyethyl group to a ketone, requiring prodrug strategies for prolonged half-life .
- SAR Insights : Methylation or acetylation of the hydroxyl group can be tested to balance solubility and metabolic resistance .
Q. What strategies mitigate synthetic bottlenecks in scaling up production for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous-flow systems improve reaction reproducibility and reduce purification steps for intermediates .
- Catalyst Optimization : Immobilized palladium catalysts (e.g., Pd/C) enhance reusability in cross-coupling steps .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of critical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
